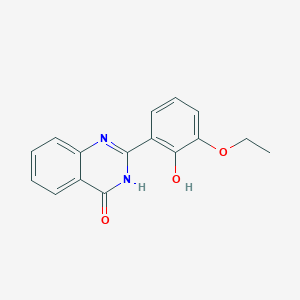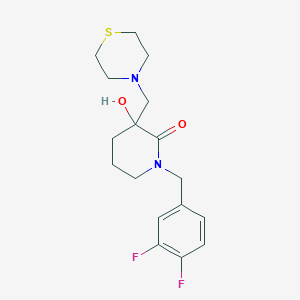
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a quinazolinone core with an ethoxy and hydroxy substitution on the phenyl ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 3-ethoxy-2-hydroxybenzaldehyde.
Condensation Reaction: The 2-aminobenzamide undergoes a condensation reaction with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(3-ethoxy-2-oxo-phenyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(3-ethoxy-2-hydroxyphenyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Anti-cancer Activity: The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Anti-inflammatory Activity: It may modulate the production of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation.
Anti-microbial Activity: The compound may disrupt the cell membrane integrity of microorganisms, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methoxy-2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-ethoxy-2-methoxyphenyl)quinazolin-4(3H)-one: Similar structure with both ethoxy and methoxy groups.
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-thione: Similar structure with a thione group instead of a carbonyl group.
Uniqueness
2-(3-ethoxy-2-hydroxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and hydroxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-13-9-5-7-11(14(13)19)15-17-12-8-4-3-6-10(12)16(20)18-15/h3-9,19H,2H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCKJCRVNXHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6006808.png)
![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B6006817.png)
![1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6006824.png)
![N-(4-FLUOROPHENYL)-4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6006873.png)

![[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DICHLOROPHENYL) ETHER](/img/structure/B6006880.png)
